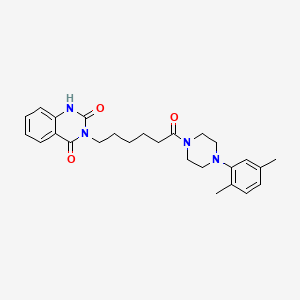
3-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H32N4O3 and its molecular weight is 448.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic molecule that belongs to the quinazoline family. Quinazolines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Structural Overview
The structure of the compound can be broken down into several key components:
- Quinazoline Core : This bicyclic structure is known for its pharmacological versatility.
- Piperazine Moiety : The presence of a piperazine ring is often associated with enhanced binding affinity to various biological targets.
- Dimethylphenyl Substituent : The 2,5-dimethylphenyl group may influence the compound's lipophilicity and interaction with cellular membranes.
Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | Moderate | 10 - 12 | 75 - 80 mg/mL |
| Compound B | Strong | 11 | 70 mg/mL |
In a study focusing on quinazoline derivatives, compounds demonstrated varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the quinazoline core can enhance antimicrobial efficacy .
Antiviral Activity
Quinazoline derivatives have also been investigated for their antiviral potential. Some studies highlight the efficacy of related compounds against viruses such as vaccinia and adenovirus. For example, certain derivatives exhibited an EC50 value significantly lower than that of standard antiviral drugs, indicating promising antiviral properties .
Case Studies
- Synthesis and Evaluation : A recent study synthesized several quinazoline derivatives and evaluated their biological activities. Among them, certain compounds showed potent inhibition against bacterial DNA gyrase and topoisomerase IV, which are crucial targets for developing new antibiotics .
- Structure-Activity Relationship (SAR) : The SAR studies conducted on quinazoline derivatives indicated that specific substitutions on the quinazoline ring significantly affect biological activity. For example, the introduction of a piperazine moiety was found to enhance binding affinity to serotonin receptors, suggesting potential applications in treating neurological disorders .
The precise mechanism of action for quinazoline derivatives often involves interaction with specific enzymes or receptors. For instance:
- Antimicrobial Mechanism : Inhibition of bacterial DNA replication by targeting gyrase.
- Antiviral Mechanism : Disruption of viral replication processes through interference with viral polymerases.
Further research is necessary to elucidate the exact pathways through which these compounds exert their effects.
Eigenschaften
IUPAC Name |
3-[6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-19-11-12-20(2)23(18-19)28-14-16-29(17-15-28)24(31)10-4-3-7-13-30-25(32)21-8-5-6-9-22(21)27-26(30)33/h5-6,8-9,11-12,18H,3-4,7,10,13-17H2,1-2H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAOZTBKSOPQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














